1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical context and development in heterocyclic chemistry
The historical development of triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery marked the beginning of an extensive exploration into nitrogen-rich heterocyclic compounds that would eventually lead to the sophisticated derivatives observed today.
The advancement of triazole chemistry accelerated significantly in the early twentieth century when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole in 1910 by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This synthetic breakthrough established the fundamental methodologies that would later enable the development of more complex triazole derivatives, including substituted variants such as this compound.
The discovery of antifungal activities of azole derivatives in 1944 by Woolley represented another crucial milestone in triazole development, leading to the invention of numerous pharmaceutical agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. This pharmacological breakthrough demonstrated the therapeutic potential of triazole compounds and stimulated intensive research into structurally diverse triazole derivatives.
The emergence of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, revolutionized triazole synthesis in the late twentieth and early twenty-first centuries. This methodology enabled the efficient preparation of 1,4-disubstituted 1,2,3-triazoles and paved the way for the synthesis of more complex derivatives, including carboxylic acid-containing triazoles such as the compound under investigation.
Structural classification and nomenclature
This compound belongs to the 1,2,3-triazole subfamily of heterocyclic compounds, characterized by three adjacent nitrogen atoms within the five-membered ring structure. The compound is systematically classified under the Chemical Abstracts Service registry number 1042604-73-8 and possesses the molecular formula C₁₀H₈FN₃O₂ with a corresponding molecular weight of 221.19 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features: the "1-(3-fluoro-4-methylphenyl)" designation indicates the substitution pattern on the phenyl ring attached to the nitrogen-1 position of the triazole core, while "1H-1,2,3-triazole-4-carboxylic acid" specifies the triazole ring type and the carboxylic acid functional group position.
The structural framework exhibits several distinctive characteristics that define its chemical identity. The triazole ring adopts a planar configuration with six π electrons delocalized around the ring system, conferring aromatic stability. The phenyl substituent at the N-1 position features both electron-withdrawing fluorine and electron-donating methyl groups, creating a unique electronic environment that influences the compound's reactivity and physical properties.
The carboxylic acid functionality at the 4-position of the triazole ring introduces acidic character to the molecule, with an estimated pKa value in the range of 3-4, similar to other aromatic carboxylic acids. This functional group enables the formation of hydrogen bonds and ionic interactions, significantly affecting the compound's solubility and biological activity potential.
Table 1: Structural Characteristics of this compound
Significance within triazole chemistry
The significance of this compound within the broader context of triazole chemistry stems from its unique combination of structural features that exemplify modern synthetic capabilities and potential applications. This compound represents the evolution of triazole chemistry from simple parent structures to sophisticated, multi-functional derivatives designed for specific applications.
The incorporation of fluorine substituents in triazole derivatives has become increasingly important in contemporary medicinal chemistry due to fluorine's unique properties, including its high electronegativity, small size, and ability to modulate biological activity. The presence of the fluorine atom at the 3-position of the phenyl ring in this compound provides opportunities for enhanced metabolic stability and altered pharmacokinetic properties compared to non-fluorinated analogs.
The carboxylic acid functionality at the 4-position of the triazole ring positions this compound within the important class of triazole-4-carboxylic acids, which have demonstrated significant biological activities. Research has shown that 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values of 59.5 micrograms per milliliter for Bacillus subtilis and Vibrio cholerae. This precedent suggests that structurally related compounds, including the fluoro-methyl derivative under study, may possess similar biological potential.
The triazole ring system's ability to form multiple weak nonbond interactions with biological receptors and enzymes has established these compounds as key chromophores with immense medicinal value. The structural modifications present in this compound enhance these interaction capabilities through the introduction of additional hydrogen bonding sites and altered electronic distribution.
Furthermore, triazole compounds serve as valuable bioisosteres of other heterocyclic systems, particularly oxadiazoles, where the oxygen atom is replaced by nitrogen. This bioisosteric relationship enables the development of compound libraries with varied properties while maintaining essential pharmacophoric features.
Table 2: Comparative Analysis of Triazole-4-carboxylic Acid Derivatives
Current research landscape and scholarly interest
The contemporary research landscape surrounding this compound reflects the broader scientific interest in developing novel triazole-based compounds for diverse applications. Current scholarly investigations focus on several key areas, including synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications.
Recent advances in microwave-assisted synthesis have emerged as a significant focus area for triazole chemistry, offering environmentally friendly approaches with enhanced energy efficiency and reduced reaction times. These green synthesis methodologies represent a response to the chemical industry's demand for sustainable laboratory methods, addressing limitations such as harsh reaction conditions, high temperatures, and long reaction times associated with traditional synthetic approaches.
The development of metal-free click synthesis protocols has gained considerable attention, with researchers reporting new methodologies for the direct and selective synthesis of triazole derivatives. These approaches offer advantages including reduced environmental impact and simplified purification procedures, making them particularly attractive for large-scale synthetic applications.
Contemporary research in triazole-4-carboxylic acid derivatives has focused extensively on their potential as enzyme inhibitors. Studies have demonstrated that compounds within this structural class can function as selective inhibitors of various biological targets, including glycogen synthase kinase-3, with activity measured at the micromolar level. These findings suggest that this compound may possess similar inhibitory potential.
The emergence of structure-based drug design approaches has intensified interest in triazole derivatives as privileged scaffolds for pharmaceutical development. Molecular docking studies have revealed how triazole-containing compounds interact with amino acid residues in protein targets, providing insights into the molecular basis of their biological activities. These computational approaches enable rational design of new triazole derivatives with enhanced selectivity and potency.
Table 3: Recent Research Developments in Triazole-4-carboxylic Acid Chemistry
The commercial availability of this compound through specialized chemical suppliers indicates sustained research interest and potential applications in various scientific disciplines. The compound's classification as a heterocyclic building block suggests its utility in constructing more complex molecular architectures for research purposes.
Current scholarly publications emphasize the importance of triazole derivatives in addressing contemporary challenges such as multidrug-resistant pathogens and the need for novel therapeutic agents with improved safety profiles. The structural features of this compound position it as a valuable candidate for further investigation within these research contexts.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPVXVYMMWNAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)
The core step in the synthesis is the formation of the 1,2,3-triazole ring by cycloaddition between an organic azide and an alkyne. For this compound:
- The azide is typically derived from a 3-fluoro-4-methylphenyl precursor, converted to the corresponding aryl azide.
- The alkyne component contains the carboxylic acid or a protected form that will become the 4-carboxylic acid substituent on the triazole.
The reaction is often catalyzed by copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) in a mixed solvent system such as tert-butanol/water (1:1 v/v) at room temperature, allowing regioselective formation of the 1,4-disubstituted triazole ring.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Preparation of 3-fluoro-4-methylphenyl azide from corresponding aniline derivative via diazotization and azide substitution | Formation of aryl azide intermediate |
| 2 | Copper(I)-catalyzed cycloaddition of aryl azide with propiolic acid or ester derivative (alkyne) in t-BuOH/H2O, sodium ascorbate, CuSO4·5H2O, rt, 24-48 h | Formation of 1-(3-fluoro-4-methylphenyl)-1,2,3-triazole-4-carboxylic acid or protected ester |
| 3 | If ester used, hydrolysis under acidic or basic conditions to yield free carboxylic acid | Final product |
This method is widely used due to its high regioselectivity, mild conditions, and good yields.
Alternative Synthetic Strategies
- Propargylation followed by azide cycloaddition: For example, propargylated carboxylic acids can be reacted with azides derived from 3-fluoro-4-methylphenyl groups under copper catalysis to form the triazole ring, as demonstrated in related triazole-carboxylic acid syntheses.
- Continuous flow synthesis: Industrial scale syntheses may employ continuous flow reactors to improve reaction control, reduce waste, and enhance throughput.
Representative Research Findings and Data
A detailed example from recent literature illustrates the synthetic approach:
| Parameter | Details |
|---|---|
| Starting material | 3-fluoro-4-methylaniline (converted to azide) |
| Alkyne partner | Propiolic acid or propargylated carboxylic acid derivatives |
| Catalyst system | CuSO4·5H2O (0.1 eq), sodium ascorbate (0.1 eq) |
| Solvent | tert-Butanol/water 1:1 (v/v) |
| Temperature | Room temperature (20-25 °C) |
| Reaction time | 24-48 hours |
| Workup | Saturated NH4Cl quench, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) |
| Yield | 60-75% isolated yield |
| Product form | White solid or oil, characterized by NMR and mass spectrometry |
This methodology ensures regioselective formation of the 1,4-disubstituted triazole ring with the carboxylic acid at the 4-position and the 3-fluoro-4-methylphenyl substituent at the 1-position.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Azide-Alkyne Cycloaddition (Copper-catalyzed) | 1. Aryl azide formation 2. Cycloaddition with propiolic acid |
CuSO4·5H2O, sodium ascorbate | t-BuOH/H2O, rt, 24-48 h | 60-75% | Regioselective, mild conditions |
| Electrophilic Aromatic Substitution | Fluorination and methylation on phenyl ring | Selective fluorinating agents, methylating agents | Variable, often mild heating | N/A | Performed prior to azide formation |
| Propargylation + Azide Cycloaddition | Propargylation of carboxylic acid derivative followed by cycloaddition | CuSO4·5H2O, sodium ascorbate | Similar to above | 65-75% | Useful for derivatives |
| Continuous Flow Synthesis (Industrial) | Optimized multi-step process | Catalysts as above, flow reactor | Controlled temperature, flow rates | Improved efficiency | Reduces waste, scalable |
Notes on Purity and Characterization
- Purity is typically confirmed by NMR spectroscopy (1H, 13C, 19F) , mass spectrometry , and HPLC .
- The presence of the fluoro substituent is confirmed by characteristic 19F NMR signals.
- The carboxylic acid group can be verified by IR spectroscopy (broad O-H stretch, C=O stretch).
- Yields and purity depend strongly on reaction conditions, solvent choice, and catalyst quality.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 1H-1,2,3-triazoles exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting specific signaling pathways such as HER2/Akt/SREBP-1c which are crucial for tumor growth .
Antiviral Properties
Triazole derivatives have been investigated for their ability to inhibit viral replication. For example, certain triazole compounds have shown potential in inhibiting the secretion of hepatitis B surface antigen in hepatocellular carcinoma cells . This suggests a promising avenue for developing antiviral agents based on the triazole scaffold.
Click Chemistry
The compound can serve as a building block in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method that utilizes triazoles for synthesizing complex molecules efficiently. This reaction allows for the functionalization of various substrates, leading to the creation of diverse chemical libraries .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorine and methyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, emphasizing substituent effects, synthesis routes, and biological activities:
Key Insights:
Substituent Effects: Fluorine: Enhances metabolic stability and electronegativity, improving target binding in antimicrobial and anticancer agents . Amino Groups: Improve water solubility and enable hydrogen bonding in antimicrobial compounds .
Synthetic Routes :
- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions with β-ketoesters .
- Carboxylic acid derivatives are often obtained through ester saponification or direct cyclization .
Biological Activities: Antimicrobial activity correlates with substituent polarity; the 2-aminophenyl derivative shows broad-spectrum efficacy . Halogenated derivatives (e.g., Cl, CF₃) exhibit enhanced pharmacokinetic profiles due to increased lipophilicity .
Tautomerism and Stability :
- The 5-formyl derivative (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exists predominantly in the open-chain form, critical for its reactivity in heterocyclic synthesis .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure
The compound's chemical structure can be denoted by the formula , which features a triazole ring substituted with a fluorinated aromatic group. This structural configuration contributes to its biological properties.
Anticancer Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.
A notable study reported that certain triazole derivatives had IC50 values in the low micromolar range against K562 leukemia cells, indicating potent antiproliferative activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3-Fluoro-4-methylphenyl)-triazole | K562 (Leukemia) | 13.6 |
| Other Triazole Derivative | CCRF-SB (Leukemia) | 112 |
Antimicrobial Activity
The triazole moiety is also recognized for its antimicrobial effects. Compounds containing the triazole ring have been effective against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of enzyme functions critical for microbial survival.
Research indicates that this compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with nucleic acid synthesis .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. Triazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
A study on related compounds revealed that several triazole derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 19.45 µM to 42.1 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical and preclinical settings:
- Leukemia Treatment : A derivative similar to this compound was tested in vitro against acute lymphoblastic leukemia cells (CCRF-SB), showing promising results with significant cytotoxicity .
- Antifungal Activity : In a comparative study, various triazoles were tested against Candida species, revealing that some derivatives had lower MIC values than traditional antifungal agents .
Q & A
Q. Advanced Research Focus
Targeted Drug Design : Exploit the triazole core as a fragment in kinase inhibitors (e.g., c-Met, Wnt/β-catenin) by conjugating with pharmacophores like thienopyrimidines .
Polypharmacology : Investigate dual-targeting derivatives (e.g., CFTR modulators) by modifying the phenyl substituent .
Bioconjugation : Use the carboxylic acid moiety for covalent attachment to nanoparticles or antibodies to enhance tumor targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
